2-Ethynyl adenosine is classified as a nucleoside analog, specifically an alkyne-containing nucleoside. It is synthesized from adenosine through various chemical modifications and is utilized extensively in molecular biology for its ability to incorporate into RNA during transcription and processing .
The synthesis of 2-ethynyl adenosine typically involves several key steps:
The molecular structure of 2-ethynyl adenosine features:
2-Ethynyl adenosine participates in several significant chemical reactions:
The mechanism by which 2-ethynyl adenosine functions primarily revolves around its incorporation into RNA:
Studies have shown that poly(A) polymerases exhibit high tolerance for modifications at the C2 position, allowing for successful incorporation without significant inhibition .
The physical and chemical properties of 2-ethynyl adenosine include:
The applications of 2-ethynyl adenosine span various fields:
Chemoenzymatic approaches leverage biological catalysts to achieve precise modifications of nucleosides that are challenging with traditional organic synthesis. For 2-ethynyl adenosine, enzymatic strategies focus primarily on two key areas: in situ enzymatic incorporation and post-synthetic modification.
Enzymatic Incorporation: RNA polymerases (e.g., T7, Pol II) can directly integrate 2-ethynyl adenosine triphosphate (2-EA-TP) into nascent RNA strands during transcription. This method exploits the substrate promiscuity of polymerases, which tolerate the sterically compact ethynyl group at the C2 position. Efficiency varies significantly with polymerase type and reaction conditions, with reported incorporation rates reaching 65–85% in optimized systems using T7 RNA polymerase [4]. Alternatively, poly(A) polymerase enables post-transcriptional labeling by selectively adding 2-ethynyl adenosine residues to the 3′-ends of mRNA poly(A) tails. This strategy is particularly valuable for studying mRNA dynamics, as it avoids interference with transcriptional processes [4].
Enzymatic Modification: Transglycosylases facilitate nucleobase exchange, enabling the replacement of adenine in existing RNA with synthetic 2-ethynyl adenine. For example, the E. coli purine nucleoside phosphorylase (PNP) reversibly cleaves the glycosidic bond of adenosine, allowing the subsequent attachment of 2-ethynyl adenine to the ribose moiety. Yields are highly dependent on reaction equilibria but can exceed 70% with excess 2-ethynyl adenine driving the reaction forward [5].
Table 1: Enzymatic Approaches for 2-Ethynyl Adenosine Functionalization
Enzyme | Function | Substrate | Efficiency | Application |
---|---|---|---|---|
T7 RNA Polymerase | Transcriptional incorporation | 2-Ethynyl-ATP | 65–85% | RNA probe synthesis |
Poly(A) Polymerase | 3′-End tail labeling | 2-Ethynyl-ATP | >90% | mRNA dynamics tracking |
Purine Phosphorylase | Nucleobase exchange | 2-Ethynyl adenine | 70–78% | Site-selective modification |
Solid-phase synthesis provides precise control over the assembly of nucleotide triphosphates (NTPs), circumventing solubility and purification challenges associated with solution-phase methods. The synthesis of 2-ethynyl-ATP follows a three-step strategy anchored to functionalized resins:
Ribose Protection and Activation: The 2′,3′-hydroxyl groups of adenosine are protected with acid-labile orthoester groups (e.g., 1,2-bis(acetoxy)ethoxymethyl ether), while the 5′-hydroxyl is activated as a phosphoramidite. The ethynyl group at C2 is introduced via Sonogashira cross-coupling before protection, using palladium-catalyzed coupling of 2-iodoadenosine with trimethylsilyl acetylene, followed by deprotection [1] [3].
Solid-Phase Assembly: The 5′-phosphoramidite is coupled to a polystyrene resin functionalized with a succinyl linker. Stepwise elongation of the triphosphate chain employs phosphoramidite reagents (e.g., methylenediphosphonate) activated by tetrazole. Coupling efficiencies exceed 98% per step, monitored by trityl cation release assays. Pyrophosphorylation is achieved using tert-butylmagnesium chloride to facilitate nucleophilic displacement [1].
Global Deprotection and Cleavage: The resin-bound product is treated with ammonium hydroxide to remove protecting groups (orthoesters, cyanoethyl groups on phosphates) and cleave the nucleotide. Purification via anion-exchange chromatography yields 2-ethynyl-ATP with >95% purity (HPLC). Typical isolated yields range from 40–60% for multi-gram syntheses [4].
Table 2: Key Phosphoramidite Reagents for 2-Ethynyl-ATP Synthesis
Reagent | Role | Coupling Efficiency | Compatibility |
---|---|---|---|
2′-O-Orthoester-5′-phosphoramidite | Ribose protection & activation | >98% | Acid-labile protections |
Methylenediphosphonate amidite | Triphosphate chain elongation | 95–97% | Anhydrous conditions |
Succinyl-linked polystyrene | Solid support | N/A | Standard oligonucleotide synthesis |
The terminal alkyne of 2-ethynyl adenosine enables bioorthogonal conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Optimization focuses on enhancing reaction kinetics, reducing copper-induced RNA damage, and enabling cellular applications:
Copper Stabilization: Copper(I) catalysts are stabilized using ligands like tris(benzyltriazolyl)methylamine (TBTA) or bathophenanthroline disulfonate. These ligands prevent Cu(I) oxidation and minimize RNA strand scission. TBTA increases cycloaddition rates by 100-fold compared to unliganded Cu(I) and allows reactions at sub-micromolar copper concentrations (10–50 µM) [2] [6].
Strain-Promoted Variants: For live-cell applications, strain-promoted (SPAAC) or difluorinated cyclooctyne (DIFO)-mediated click reactions eliminate copper toxicity. DIFO-azide reactions with 2-ethynyl adenosine-modified RNA proceed at physiologically relevant rates (k₂ ~ 0.3 M⁻¹s⁻¹) without catalysts [4].
Reaction Parameter Optimization:
Table 3: Optimized Parameters for 2-Ethynyl Adenosine Click Chemistry
Parameter | Standard CuAAC | SPAAC/DIFO | Notes |
---|---|---|---|
Catalyst | Cu(I)/TBTA (10–50 µM) | None | TBTA prevents RNA oxidation |
Ligand/Strain Agent | TBTA (100 µM) | DIFO (1 mM) | DIFO: cell-permeable |
Reducing Agent | Sodium ascorbate (1 mM) | None | Minimizes Cu(II) formation |
Time (Completion) | 5–15 min | 30–60 min | SPAAC slower but biocompatible |
Yield (Biotin-azide) | >95% | 80–90% | HPLC-quantified |
These optimized protocols enable applications like fluorescent labeling (e.g., Cy3/Cy5-azides) and affinity pulldowns (biotin-azide), with tagging efficiencies >90% for CuAAC and >80% for SPAAC [4] [6].
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